molecular formula C18H18FNO2 B2978932 2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide CAS No. 1396875-00-5

2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide

Cat. No.: B2978932
CAS No.: 1396875-00-5
M. Wt: 299.345
InChI Key: ODVGDFUMNXHJSX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a 4-fluorophenyl group attached to the acetamide backbone and a hydroxy-substituted 2,3-dihydro-1H-indenylmethyl moiety. This compound’s structural uniqueness lies in its hybrid architecture, combining aromatic fluorophenyl motifs with a conformationally restricted dihydroindenyl scaffold.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-15-7-5-13(6-8-15)11-17(21)20-12-18(22)10-9-14-3-1-2-4-16(14)18/h1-8,22H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVGDFUMNXHJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide typically involves a multi-step process:

    Formation of the Indene Intermediate: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Influence on cellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

NBI-80713 (N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-2-{[2-(3,4-Dimethoxyphenoxy)ethyl][(4-fluorophenyl)methyl]amino}acetamide)

  • Structural Features: Shares the dihydroindenyl core and fluorophenyl group but incorporates a dimethoxyphenoxyethylamino side chain.
  • Biological Activity : Selective HCRT-R2 antagonist (Rat HCRT-R2 Ki = 2.2 nM) with demonstrated efficacy in behavioral models at 7.5–30 mg/kg (IP) .
  • Key Differences : The methoxy groups and extended alkyl chain in NBI-80713 enhance lipophilicity (logP ~3.5 estimated) compared to the target compound’s hydroxy group, which may reduce blood-brain barrier penetration but improve metabolic stability .

N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide

  • Structural Features: Fluorophenoxy group instead of fluorophenyl, with the acetamide linked to a dihydroindenyl ring at the 5-position .
  • ~16.2 for the target compound).
  • Synthetic Accessibility : Synthesized via nucleophilic substitution, contrasting with the target compound’s likely hydroxylation or reductive amination steps .

2-(4-Fluorophenyl)-N-{1-[(6-Methoxypyridin-3-yl)methyl]pyrrolidin-3-yl}acetamide (S056-0330)

  • Structural Features : Replaces the dihydroindenyl group with a pyrrolidinyl moiety and adds a methoxypyridinylmethyl substituent .
  • The pyridine ring may confer π-stacking interactions absent in the target compound .

Physicochemical and Pharmacokinetic Insights

  • Hydroxy Group Impact : The 1-hydroxy group in the target compound likely improves aqueous solubility (cLogP ~2.8 vs. ~3.5 for NBI-80713) and hydrogen-bonding capacity, which may enhance target engagement but reduce membrane permeability .
  • Metabolic Stability : Fluorophenyl groups generally resist oxidative metabolism, but the hydroxy group in the target compound could introduce glucuronidation or sulfation sites, shortening half-life compared to methoxy-containing analogs like NBI-80713 .

Biological Activity

The compound 2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide is an interesting chemical entity with potential biological activities that merit investigation. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be classified as an acetamide derivative, featuring a fluorophenyl group and a hydroxy-substituted indene moiety. Its molecular formula is C16H18FNOC_{16}H_{18}FNO, and it has unique properties due to the presence of both the fluorine atom and the hydroxy group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC16H18FNOC_{16}H_{18}FNO
Molecular Weight273.32 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 7.4 μM against cancer cell lines, suggesting a potential for therapeutic application in oncology .

In animal models, these compounds have been shown to suppress tumor growth effectively. Flow cytometry analyses indicated that they induce apoptosis in cancer cells, highlighting their mechanism of action as pro-apoptotic agents .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of specific signaling pathways : Compounds with similar structures have been noted to inhibit pathways such as PI3K/Akt, which is crucial for cell survival and proliferation.
  • Induction of apoptosis : By activating caspases and other apoptotic markers, these compounds can lead to programmed cell death in malignant cells.

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting antimicrobial activity. Similar compounds have shown moderate to good activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM .

Table 2: Antimicrobial Activity Overview

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Study on Anticancer Effects

A study conducted by Morais et al. focused on the anticancer effects of structurally similar compounds in vivo. The results revealed significant tumor suppression in mice treated with these derivatives, demonstrating their potential as chemotherapeutic agents .

Study on Antimicrobial Properties

Another investigation into the antimicrobial properties found that certain derivatives exhibited substantial inhibition against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships (SAR), indicating that specific substitutions on the phenyl ring significantly enhanced biological activity .

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